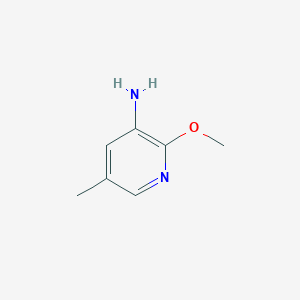

2-Methoxy-5-methylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-5-methylpyridin-3-amine is a chemical compound belonging to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom. The specific compound has a methoxy group at the 2-position, a methyl group at the 5-position, and an amine group at the 3-position on the pyridine ring.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including IR, 1H NMR, and X-ray crystallography. These studies reveal detailed information about the crystal system, space group, and molecular dimensions, indicating a monoclinic system with specific geometric parameters (Bai Linsha, 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-Methoxy-5-methylpyridin-3-amine derivatives include various organic transformations, such as the efficient synthesis of related compounds through reactions involving methylamine, sodium methoxide, and subsequent bromination steps to achieve desired products with significant overall yields (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

Wissenschaftliche Forschungsanwendungen

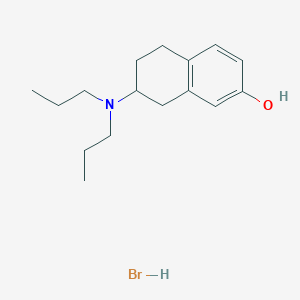

1. Organic Synthesis and Medicinal Chemistry

- Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” is used as a chemically differentiated building block in organic synthesis and medicinal chemistry . It’s particularly useful for the preparation of drug candidates containing hindered amine motifs .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis or medicinal chemistry protocol being used. Unfortunately, the specific technical details or parameters are not provided in the source .

- Results or Outcomes : The outcomes of using “2-Methoxy-5-methylpyridin-3-amine” in organic synthesis and medicinal chemistry would vary depending on the specific reactions or protocols used. The source does not provide quantitative data or statistical analyses .

2. Synthesis of Novel Pyridine Derivatives

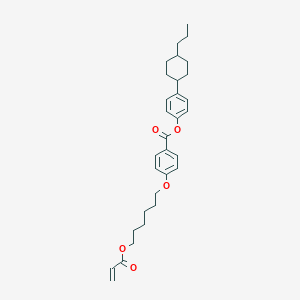

- Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .

- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize these novel pyridine derivatives . The reaction is catalyzed by palladium .

- Results or Outcomes : The synthesis results in a series of novel pyridine derivatives in moderate to good yield . The compounds were also investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .

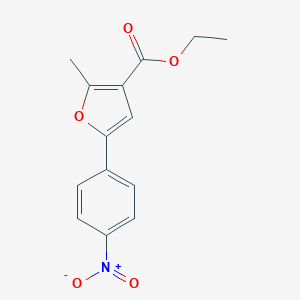

3. Catalytic Protodeboronation

- Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Methods of Application : The catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters is carried out using a radical approach . This is paired with a Matteson–CH2–homologation .

- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

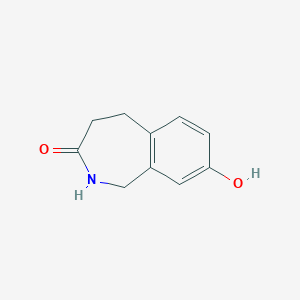

4. Inhibitor of NOS2

- Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” is a potent inhibitor of NOS2 (iNOS) in vitro .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular protocol being used. Unfortunately, the specific technical details or parameters are not provided in the source .

- Results or Outcomes : The outcomes of using “2-Methoxy-5-methylpyridin-3-amine” as an inhibitor of NOS2 would vary depending on the specific reactions or protocols used. The source does not provide quantitative data or statistical analyses .

Zukünftige Richtungen

While the specific future directions for 2-Methoxy-5-methylpyridin-3-amine are not explicitly mentioned in the search results, it is known that pyridinols and pyridinamines are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products . Therefore, the development of robust synthetic routes for these compounds is a promising area of research.

Eigenschaften

IUPAC Name |

2-methoxy-5-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUGUFYRWAUTBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-methylpyridin-3-amine | |

CAS RN |

179677-17-9 |

Source

|

| Record name | 2-methoxy-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)

![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)